Cas no 1804355-11-0 (3-(Fluoromethyl)-4-hydroxy-5-nitro-2-(trifluoromethoxy)pyridine)
3-(Fluoromethyl)-4-hydroxy-5-nitro-2-(trifluoromethoxy)pyridine Chemical and Physical Properties
Names and Identifiers
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- 3-(Fluoromethyl)-4-hydroxy-5-nitro-2-(trifluoromethoxy)pyridine
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- Inchi: 1S/C7H4F4N2O4/c8-1-3-5(14)4(13(15)16)2-12-6(3)17-7(9,10)11/h2H,1H2,(H,12,14)
- InChI Key: XQJZTWQTGMCWEO-UHFFFAOYSA-N
- SMILES: FCC1C(C(=CNC=1OC(F)(F)F)[N+](=O)[O-])=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 421
- XLogP3: 1.7
- Topological Polar Surface Area: 84.2
3-(Fluoromethyl)-4-hydroxy-5-nitro-2-(trifluoromethoxy)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029094665-1g |
3-(Fluoromethyl)-4-hydroxy-5-nitro-2-(trifluoromethoxy)pyridine |
1804355-11-0 | 97% | 1g |
$1,564.50 | 2022-04-02 |
3-(Fluoromethyl)-4-hydroxy-5-nitro-2-(trifluoromethoxy)pyridine Related Literature
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Chih-Yu Chang,Yu-Chia Chang,Wen-Kuan Huang,Wen-Chi Liao,Hung Wang,Chieh Yeh,Bo-Chou Tsai,Yu-Ching Huang J. Mater. Chem. A, 2016,4, 7903-7913
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
Additional information on 3-(Fluoromethyl)-4-hydroxy-5-nitro-2-(trifluoromethoxy)pyridine
3-(Fluoromethyl)-4-hydroxy-5-nitro-2-(trifluoromethoxy)pyridine: A Comprehensive Overview
3-(Fluoromethyl)-4-hydroxy-5-nitro-2-(trifluoromethoxy)pyridine (CAS No. 1804355-11-0) is a complex organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyridine ring substituted with a fluoromethyl group, a hydroxyl group, a nitro group, and a trifluoromethoxy group, making it a highly functionalized and versatile molecule.
The fluoromethyl and trifluoromethoxy groups are particularly noteworthy for their influence on the compound's physicochemical properties and biological activity. Fluorine atoms are known for their strong electronegativity and ability to modulate the electronic properties of molecules, which can enhance their stability and reactivity. The presence of these fluorinated groups in 3-(Fluoromethyl)-4-hydroxy-5-nitro-2-(trifluoromethoxy)pyridine suggests that it may exhibit enhanced lipophilicity and metabolic stability, properties that are highly desirable in drug design.
The hydroxyl group at the 4-position of the pyridine ring adds polarity to the molecule, which can influence its solubility and interactions with biological targets. This functional group is often involved in hydrogen bonding, which can play a crucial role in the compound's binding affinity to receptors or enzymes. The nitro group at the 5-position further enhances the molecule's reactivity and can contribute to its potential as a prodrug or as a scaffold for further chemical modifications.
In the context of medicinal chemistry, 3-(Fluoromethyl)-4-hydroxy-5-nitro-2-(trifluoromethoxy)pyridine has been explored for its potential as a lead compound in the development of novel therapeutic agents. Recent studies have shown that this compound exhibits promising antiviral activity against several RNA viruses, including influenza and coronaviruses. The unique combination of functional groups in this molecule allows it to interact with viral proteins in a highly specific manner, potentially inhibiting viral replication and spread.
Beyond its antiviral properties, 3-(Fluoromethyl)-4-hydroxy-5-nitro-2-(trifluoromethoxy)pyridine has also been investigated for its potential as an anticancer agent. Preliminary research suggests that this compound can induce apoptosis in cancer cells by disrupting key signaling pathways involved in cell survival and proliferation. The multifunctional nature of this molecule makes it an attractive candidate for further optimization and development as a targeted therapy.
In materials science, the unique electronic properties of 3-(Fluoromethyl)-4-hydroxy-5-nitro-2-(trifluoromethoxy)pyridine have led to its exploration as a component in organic electronic devices. The presence of electron-withdrawing groups such as the nitro and trifluoromethoxy groups can enhance the electron transport properties of materials derived from this compound. This makes it a promising candidate for applications in organic photovoltaics, field-effect transistors, and other advanced electronic devices.
The synthesis of 3-(Fluoromethyl)-4-hydroxy-5-nitro-2-(trifluoromethoxy)pyridine typically involves multistep reactions that require careful control of reaction conditions to achieve high yields and purity. Recent advancements in synthetic methods have focused on developing more efficient and environmentally friendly routes to produce this compound. For example, catalytic processes using transition metals have shown promise in improving the overall yield and reducing the formation of byproducts.
In conclusion, 3-(Fluoromethyl)-4-hydroxy-5-nitro-2-(trifluoromethoxy)pyridine (CAS No. 1804355-11-0) is a multifaceted compound with significant potential across various scientific disciplines. Its unique chemical structure endows it with a range of desirable properties that make it an attractive candidate for further research and development. As ongoing studies continue to uncover new applications for this molecule, it is likely to play an increasingly important role in advancing our understanding of complex biological systems and developing innovative technologies.
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